molecular formula C10H11FN2O3 B2550523 2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid CAS No. 923215-04-7

2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid

Cat. No.: B2550523
CAS No.: 923215-04-7
M. Wt: 226.207
InChI Key: KVKOCKOZGFYDPV-UHFFFAOYSA-N
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Description

2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid is a urea derivative featuring a glycine backbone (acetic acid) linked via a urea moiety to a 4-fluorobenzyl group. The compound’s structure combines the hydrogen-bonding capacity of urea with the hydrophobic and electron-withdrawing properties of the 4-fluorophenyl substituent.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylcarbamoylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c11-8-3-1-7(2-4-8)5-12-10(16)13-6-9(14)15/h1-4H,5-6H2,(H,14,15)(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKOCKOZGFYDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid typically involves the reaction of 4-fluorobenzylamine with chloroacetic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group can enhance binding affinity and selectivity, while the carbamoyl amino acetic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituents (halogens, functional groups) and core structures. Key comparisons include:

Halogen-Substituted Derivatives
  • 2-{[(4-Bromophenyl)carbamoyl]amino}acetic Acid (CAS 3744-13-6, ) Structure: Bromine replaces fluorine; phenyl instead of benzyl. Molecular Weight: 273.09 g/mol (vs. ~226.2 g/mol inferred for the target compound). The phenyl group lacks the benzyl’s methylene spacer, altering steric interactions .
  • 2-{[(4-Fluorophenyl)amino]carbonyl}benzoic Acid (CAS 19336-77-7, ) Structure: Benzoic acid core with a fluorophenyl urea group. Molecular Weight: 259.23 g/mol. Properties: The carboxylic acid group (pKa ~2.5) increases acidity compared to acetic acid (pKa ~4.8), influencing ionization and solubility in physiological conditions .
Functional Group Variations
  • 2-(4-Fluorophenylsulfonamido)acetic Acid ()

    • Structure : Sulfonamide replaces urea.
    • Properties : Sulfonamides are more acidic (pKa ~1.0–2.0) and form stronger hydrogen bonds, improving water solubility but reducing blood-brain barrier penetration compared to ureas .
  • {4-[(4-Fluorobenzoyl)amino]phenyl}acetic Acid (CAS 907947-59-5, ) Structure: Benzoyl amide instead of urea. Molecular Weight: 273.26 g/mol. The phenylacetic acid moiety may enhance metabolic stability compared to glycine derivatives .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) logP (Predicted)
Target Compound* C₁₀H₁₀FN₃O₃ ~226.2 Urea, acetic acid, 4-F-benzyl N/A ~1.2–1.5
2-{[(4-Bromophenyl)carbamoyl]amino}acetic Acid C₉H₉BrN₂O₃ 273.09 Urea, acetic acid, 4-Br-phenyl N/A ~2.0–2.3
2-{[(4-Fluorophenyl)amino]carbonyl}benzoic Acid C₁₄H₁₀FNO₃ 259.23 Urea, benzoic acid N/A ~1.8–2.1
{4-[(4-Fluorobenzoyl)amino]phenyl}acetic Acid C₁₅H₁₁FNO₃ 273.26 Amide, phenylacetic acid 152 ~2.5–3.0

*Inferred data for the target compound based on structural analogs.

Key Observations:
  • Lipophilicity : Bromine substitution () increases logP vs. fluorine, while sulfonamides () reduce logP due to higher polarity.
  • Acidity : Carboxylic acid derivatives () ionize at lower pH than acetic acid, affecting solubility and absorption.

Biological Activity

2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid, also known by its CAS number 923215-04-7, is a compound that has garnered attention for its potential biological activities, particularly in the realm of enzyme inhibition. This article presents a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a fluorophenyl group attached to a carbamoyl moiety, which is linked to an aminoacetic acid structure. The presence of the fluorine atom is significant as it can influence the compound's biological activity through electronic and steric effects.

Enzyme Inhibition

One of the primary areas of research regarding this compound is its role as an inhibitor of cholinesterases (AChE and BChE). Cholinesterase inhibitors are crucial in treating conditions like Alzheimer's disease due to their ability to increase acetylcholine levels in the brain.

Inhibition Potency:

  • The compound has been evaluated for its inhibitory potency against AChE and BChE. Studies indicate that various derivatives of related compounds exhibit IC50 values ranging from 1.60 to 311.0 µM, with some derivatives showing selective inhibition towards BChE over AChE .
  • For instance, a related compound demonstrated an IC50 for AChE at 36.05 µM, indicating potential for further optimization in enhancing inhibitory activity .

Selectivity Index (SI)

The selectivity index is crucial for assessing the safety and efficacy of inhibitors. Compounds with higher SI values are preferred as they indicate a stronger preference for one enzyme over another:

  • Compounds with SI values exceeding 50 have been reported, suggesting that modifications to the structure can lead to improved selectivity .

Case Studies

Several studies have explored the biological activity of compounds structurally similar to 2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid:

  • Study on Cholinesterase Inhibition:
    • A series of compounds were synthesized and tested for their inhibitory effects on AChE and BChE. The best-performing derivatives showed IC50 values lower than those of established drugs like rivastigmine and galantamine, highlighting their potential as therapeutic agents .
  • Molecular Docking Studies:
    • Molecular docking studies have been conducted to understand the interactions between these compounds and the active sites of cholinesterases. The results indicated significant hydrophobic interactions with key amino acid residues in the enzymes, which are critical for binding affinity .

Data Tables

Compound NameAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (SI)
Compound A36.0522.231.62
Compound B89.7419.954.49
Compound C38.981.9719.74

Table 1: Inhibitory activity of selected compounds against AChE and BChE.

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